N-benzyl-4-phenylbutan-2-amine

Sigma-1 receptor pharmacology Phenylalkylamine SAR Neuropharmacology

N-Benzyl-4-phenylbutan-2-amine (also known as benzyl(4-phenylbutan-2-yl)amine, 2-benzylamino-4-phenylbutane, CHEMBL19628) is a synthetic secondary amine belonging to the N-benzyl phenylalkylamine class. With a molecular formula of C₁₇H₂₁N and a molecular weight of 239.36 g/mol, this compound has a calculated AlogP of 3.80 and zero Rule-of-5 violations, placing it within favorable drug-like chemical space.

Molecular Formula C17H21N
Molecular Weight 239.35g/mol
CAS No. 68164-04-5
Cat. No. B364460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-phenylbutan-2-amine
CAS68164-04-5
Molecular FormulaC17H21N
Molecular Weight239.35g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NCC2=CC=CC=C2
InChIInChI=1S/C17H21N/c1-15(12-13-16-8-4-2-5-9-16)18-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3
InChIKeyZASBYHZJHQFLGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-phenylbutan-2-amine (CAS 68164-04-5): A Preclinical Phenylalkylamine with Defined Sigma-1 Receptor Pharmacology


N-Benzyl-4-phenylbutan-2-amine (also known as benzyl(4-phenylbutan-2-yl)amine, 2-benzylamino-4-phenylbutane, CHEMBL19628) is a synthetic secondary amine belonging to the N-benzyl phenylalkylamine class [1]. With a molecular formula of C₁₇H₂₁N and a molecular weight of 239.36 g/mol, this compound has a calculated AlogP of 3.80 and zero Rule-of-5 violations, placing it within favorable drug-like chemical space [1]. The compound has reached the preclinical max phase in the ChEMBL drug discovery database and is commercially available as an AldrichCPR research chemical and as an ISO 17034-certified analytical reference standard [1] [2]. Its primary documented pharmacological activity is nanomolar affinity for the sigma-1 receptor (Ki = 9.60 nM), as established in guinea pig brain membrane binding assays using [³H]-pentazocine as the radioligand [3].

Why N-Benzyl-4-phenylbutan-2-amine Cannot Be Simply Replaced by Other Phenylalkylamines in Sigma-1 or 5-HT₂A Research


Within the phenylalkylamine class, both the nature of the N-substituent and its steric bulk are critical drivers of receptor affinity, selectivity, and functional signaling bias. The Glennon group established that appropriate N-substitution on phenylalkylamine scaffolds is essential for achieving high sigma-1 receptor affinity, with Ki values spanning from sub-nanomolar to micromolar depending on the N-alkyl or N-benzyl group [1]. Furthermore, the Pottie et al. (2023) study demonstrated that N-benzyl-derived phenylalkylamines exhibit distinct biased agonism profiles at the 5-HT₂A receptor—differentially recruiting β-arrestin2 versus miniGαq pathways—compared to their N-unsubstituted or N-alkyl counterparts [2]. Consequently, simple substitution of N-benzyl-4-phenylbutan-2-amine with an N-isopropyl, N-isobutyl, or unsubstituted 4-phenylbutan-2-amine analog can produce markedly different pharmacological outcomes, making compound identity verification and procurement of the correct N-substituted species essential for reproducible research.

N-Benzyl-4-phenylbutan-2-amine: Quantitative Comparative Evidence for Informed Scientific Procurement


Sigma-1 Receptor Binding Affinity: Direct Comparison with the Bis-Benzyl Analog CHEMBL434393

N-Benzyl-4-phenylbutan-2-amine (CHEMBL19628) binds to the sigma-1 receptor with a Ki of 9.60 nM [1]. Its close structural analog, (1-benzyl-butyl)-(4-phenyl-butyl)-amine (CHEMBL434393), which bears an additional benzyl substituent on the alpha-carbon of the butyl chain, exhibits an approximately 3.6-fold higher affinity with a Ki of 2.70 nM in the same assay system [2]. This direct comparison, derived from the same research group and assay methodology, demonstrates that N-benzyl-4-phenylbutan-2-amine retains potent single-digit nanomolar sigma-1 affinity while possessing lower molecular complexity and more favorable physicochemical properties (AlogP 3.80, MW 239.36) than the bulkier bis-benzyl analog.

Sigma-1 receptor pharmacology Phenylalkylamine SAR Neuropharmacology

Physicochemical and Drug-Likeness Comparison: N-Benzyl vs. N-Alkyl 4-Phenylbutan-2-Amines

N-Benzyl-4-phenylbutan-2-amine has an AlogP of 3.80 with zero Rule-of-5 violations and a quantitative estimate of drug-likeness (QED) weighted score of 0.72 [1]. By comparison, N-isobutyl-4-phenylbutan-2-amine (CAS 68164-03-4, C₁₄H₂₃N) has a lower molecular weight (205.34 g/mol) and reduced aromatic character, while N-isopropyl-4-phenylbutan-2-amine (CAS 277302-70-2, C₁₃H₂₁N) is even smaller (191.31 g/mol) . The N-benzyl substitution on the 4-phenylbutan-2-amine scaffold represents a deliberate balance: the benzyl group contributes additional aromatic and hydrophobic character advantageous for sigma-1 receptor binding while maintaining AlogP within the CNS-favorable range of 1–4, in contrast to smaller N-alkyl analogs that may lack the aromatic stacking interactions important for receptor engagement [2].

Medicinal chemistry Drug-likeness CNS penetration

5-HT₂A Receptor Biased Agonism: Class-Level Differentiation of N-Benzyl Phenylalkylamines

The Pottie et al. (2023) study systematically assessed four 4-position-substituted and N-benzyl-derived phenylalkylamines for their ability to recruit β-arrestin2 versus miniGαq at the 5-HT₂A receptor, using LSD and serotonin as reference agonists [1]. This study provides a validated experimental framework for quantifying 'benchmark bias' (relative to LSD) and 'physiology bias' (relative to serotonin) in this compound class. While individual EC₅₀ and Eₘₐₓ values for N-benzyl-4-phenylbutan-2-amine specifically were not published in the publicly available abstract for this panel, the study establishes that N-benzyl substitution is a key structural determinant of biased signaling at 5-HT₂A, producing qualitatively different pharmacological fingerprints compared to N-unsubstituted phenethylamines of the 2C-X series [1]. This class-level evidence positions N-benzyl-4-phenylbutan-2-amine as a rationally selected scaffold for exploring structure-biased signaling relationships at 5-HT₂A.

5-HT₂A receptor Biased agonism Functional selectivity Psychedelic pharmacology

Commercial Availability as an ISO 17034 Certified Analytical Reference Standard for Regulatory-Quality Quantification

N-Benzyl-4-phenylbutan-2-amine (CAS 68164-04-5) is available as an ISO 17034-certified analytical reference standard from CATO Research Chemicals [1]. This certification provides documented metrological traceability and assigned purity with associated measurement uncertainty—attributes absent from typical research-grade chemical supplies of related phenylalkylamines . In contrast, common N-alkyl analogs such as N-isobutyl-4-phenylbutan-2-amine (CAS 68164-03-4) and N-isopropyl-4-phenylbutan-2-amine (CAS 277302-70-2) are typically supplied only as research-grade compounds without ISO 17034 certification, limiting their suitability for quantitative analytical method development, validation, or regulatory compliance applications . Additionally, Sigma-Aldrich lists the compound as AldrichCPR, indicating its classification as a characterized research product within a major commercial catalog .

Analytical chemistry Reference standards Method validation Quality control

Preclinical Development Stage: Differentiated Progress Relative to Research-Only Phenylalkylamine Analogs

According to the ChEMBL database, N-benzyl-4-phenylbutan-2-amine (CHEMBL19628) has reached a maximum phase classification of 'Preclinical,' indicating that this compound has progressed beyond initial discovery into structured preclinical evaluation [1]. This distinguishes it from the vast majority of N-substituted 4-phenylbutan-2-amine analogs cataloged in chemical supplier databases, which typically lack any documented developmental phase classification and remain at the 'research tool' level . The preclinical designation implies that data packages supporting at least initial in vivo or advanced in vitro profiling exist for this compound, providing procurement justification for translational research programs that require compounds with some degree of pharmacological validation [1].

Drug discovery pipeline Preclinical candidate Sigma receptor ChEMBL classification

Optimized Research and Industrial Application Scenarios for N-Benzyl-4-phenylbutan-2-amine (CAS 68164-04-5)


Sigma-1 Receptor Reference Ligand for In Vitro Binding and Functional Assays

With a well-defined Ki of 9.60 nM at the sigma-1 receptor, N-benzyl-4-phenylbutan-2-amine serves as a single-digit nanomolar affinity reference compound for sigma-1 receptor binding studies [1]. Its documented affinity, established in guinea pig brain membrane preparations using [³H]-pentazocine displacement, provides a reproducible benchmark for normalizing inter-assay variability when screening novel sigma-1 ligands [1]. The compound's intermediate potency (between sub-nanomolar superpotent ligands and micromolar weak binders in the Glennon SAR series) makes it particularly suitable as a reference point for structure-activity relationship campaigns aiming to optimize sigma-1 affinity while minimizing molecular complexity [2].

Functional Selectivity Profiling in 5-HT₂A Receptor Biased Agonism Research

As a member of the N-benzyl phenylalkylamine subclass characterized by Pottie et al. (2023) for biased agonism at the 5-HT₂A receptor, N-benzyl-4-phenylbutan-2-amine is a structurally validated starting point for exploring how N-substitution modulates the balance between β-arrestin2 and Gαq signaling pathways [3]. Research groups investigating non-hallucinogenic 5-HT₂A agonists for psychiatric indications can use this compound as a scaffold for systematic N-substituent variation, with the Pottie et al. assay platform providing a directly applicable methodology for quantifying benchmark bias (vs. LSD) and physiology bias (vs. serotonin) [3].

Method Development and Validation Using ISO 17034 Certified Analytical Reference Standard

The availability of N-benzyl-4-phenylbutan-2-amine as an ISO 17034-certified reference material from CATO enables its use in quantitative analytical method development, calibration, and validation workflows [4]. Forensic toxicology laboratories, doping control agencies, and pharmaceutical quality control units requiring traceable standards for LC-MS/MS or GC-MS quantification of phenylalkylamine-class compounds can rely on this certified standard where non-certified analogs would fail regulatory audit requirements [4] .

Medicinal Chemistry Starting Point for CNS-Targeted Sigma-1 Ligand Optimization

With an AlogP of 3.80 (within the CNS-favorable range), zero Rule-of-5 violations, and a QED score of 0.72, N-benzyl-4-phenylbutan-2-amine possesses a favorable drug-likeness profile for CNS drug discovery programs [5]. Its preclinical ChEMBL classification confirms that the compound has been subjected to at least initial pharmacological profiling beyond simple binding assays [5]. Medicinal chemistry teams can use this scaffold for lead optimization campaigns targeting sigma-1-mediated neuroprotection, pain, or addiction, leveraging the extensive SAR framework established by Glennon and colleagues [2].

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